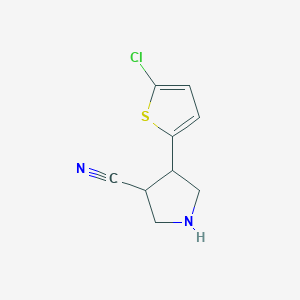
4-(5-氯噻吩-2-基)吡咯烷-3-腈
描述
4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile is a useful research compound. Its molecular formula is C9H9ClN2S and its molecular weight is 212.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物合成
吡咯烷环是4-(5-氯噻吩-2-基)吡咯烷-3-腈的核心成分,在药物发现中是一个通用的支架 . 它由于其sp3杂化而特别适合有效地探索药效团空间,这有助于分子的立体化学并增强三维覆盖 . 该化合物可用于合成具有靶标选择性的生物活性化合物,有可能为各种疾病带来新的治疗方法。
材料科学
在材料科学中,该化合物的多种特性使其在开发新材料方面具有价值. 它的分子结构可用于创建具有特定电子或光学性质的聚合物或小分子层,这对开发用于电子和光学的先进材料至关重要。
催化研究
催化研究通常涉及使用吡咯烷衍生物,因为它们能够充当配体或有机催化剂 . 该化合物中连接到吡咯烷环的氯噻吩基团可能会影响催化活性,有可能在有机合成中导致更有效和选择性的催化过程。
生物化学
在生物化学中,该化合物的结构特征,例如氯噻吩基团,可能会与生物大分子相互作用,影响其功能或稳定性. 这种相互作用可用于研究酶机制或开发用于研究和诊断目的的生化分析。
药理学
在药理学上,4-(5-氯噻吩-2-基)吡咯烷-3-腈可以探索其潜在的治疗效果. 它的结构允许与各种生物靶标结合的可能性,这可能有利于设计具有提高疗效和减少副作用的新药。
分析化学
在分析化学中,该化合物可以用作色谱法和光谱法中的标准物质或试剂. 它独特的化学特征允许对复杂混合物中的物质进行精确识别和定量,这对各种科学领域的质量控制和研究至关重要。
有机化学
该化合物在有机化学中的作用非常重要,因为它有可能成为复杂有机合成的构件 . 它的反应位点,例如腈基和氯噻吩基团,为反应提供了多种途径,从而能够创建具有多种功能的多种有机分子。
作用机制
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Result of Action
Compounds with a pyrrolidine ring have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
生化分析
Biochemical Properties
4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as carbonic anhydrase, which is involved in various physiological processes including pH regulation and ion transport . The interaction between 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile and carbonic anhydrase is characterized by the inhibition of the enzyme’s activity, leading to potential therapeutic applications in conditions where carbonic anhydrase activity is dysregulated.
Cellular Effects
The effects of 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to influence cell proliferation and apoptosis by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways . Additionally, 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile can affect gene expression by altering the activity of transcription factors and epigenetic regulators, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile exerts its effects through several mechanisms. One of the primary modes of action is the binding to specific enzyme active sites, resulting in the inhibition or activation of enzymatic activity . For instance, the compound’s interaction with carbonic anhydrase involves binding to the enzyme’s zinc ion, which is crucial for its catalytic function. This binding disrupts the enzyme’s ability to convert carbon dioxide to bicarbonate, thereby inhibiting its activity. Additionally, 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile can modulate gene expression by interacting with DNA and histone proteins, leading to changes in chromatin structure and transcriptional activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile can vary over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile can lead to cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity. These temporal effects are important considerations for experimental design and data interpretation in biochemical research.
Dosage Effects in Animal Models
The effects of 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . Additionally, 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile can affect the levels of various metabolites, leading to changes in cellular energy balance and redox state.
Transport and Distribution
The transport and distribution of 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its accumulation in target tissues . Once inside the cell, 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile can bind to intracellular proteins, influencing its localization and activity. The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile is a critical determinant of its activity and function. This compound has been shown to localize to specific cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . The targeting of 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile to these compartments is mediated by post-translational modifications and targeting signals, which direct the compound to its site of action. The subcellular localization of 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carbonitrile can influence its interactions with biomolecules and its overall biological activity.
属性
IUPAC Name |
4-(5-chlorothiophen-2-yl)pyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c10-9-2-1-8(13-9)7-5-12-4-6(7)3-11/h1-2,6-7,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHXCYUTWVLZFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=C(S2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


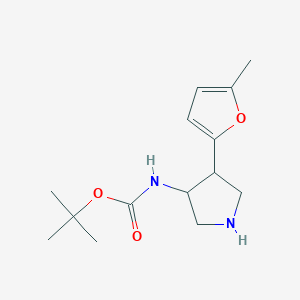
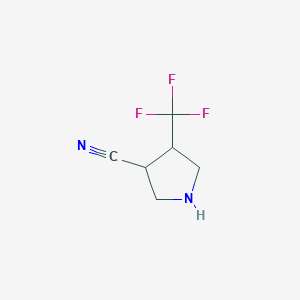
![Methyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1478460.png)
![4-Chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478461.png)
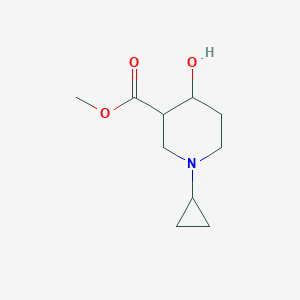
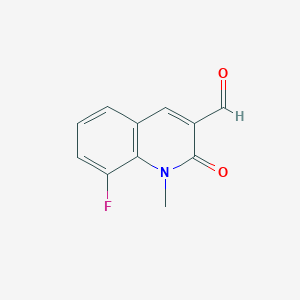


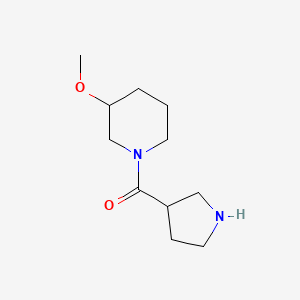

![2-[(S)-alpha-[(tert-Butyloxycarbonyl)amino]phenethyl]oxazole-4-carboxylic acid](/img/structure/B1478472.png)
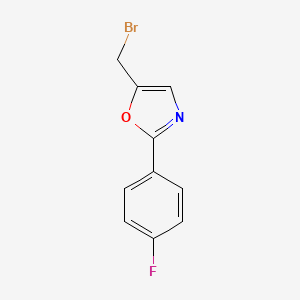
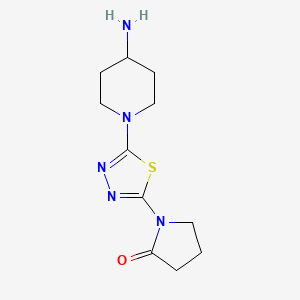
![5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1478481.png)
